2-(3-Butenyl)-2-oxazoline
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Overview
Description
2-(3-Butenyl)-2-oxazoline is an organic compound that belongs to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butenyl)-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 3-butenylamine with ethyl chloroformate, followed by cyclization to form the oxazoline ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane, conducted at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, employing a palladium catalyst in a hydrogenation step can improve the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Butenyl)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazoline ring can be reduced to form oxazolidines.
Substitution: The nitrogen atom in the oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Butenyl aldehyde or butenyl carboxylic acid.
Reduction: 2-(3-Butenyl)-oxazolidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-(3-Butenyl)-2-oxazoline has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Butenyl)-2-oxazoline involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The butenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-(3-Butenyl)-oxazolidine: A reduced form of 2-(3-Butenyl)-2-oxazoline with different chemical properties.
2-(3-Butenyl)-2-thiazoline: Contains a sulfur atom instead of oxygen, leading to different reactivity.
2-(3-Butenyl)-2-imidazoline: Contains an additional nitrogen atom, affecting its chemical behavior.
Uniqueness: this compound is unique due to its specific combination of the oxazoline ring and butenyl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in its analogs. The presence of both nitrogen and oxygen in the ring structure allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-but-3-enyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-7-8-5-6-9-7/h2H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYANIUXTTXFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=NCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
959144-23-1 |
Source
|
Details | Compound: Oxazole, 2-(3-buten-1-yl)-4,5-dihydro-, homopolymer | |
Record name | Oxazole, 2-(3-buten-1-yl)-4,5-dihydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959144-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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